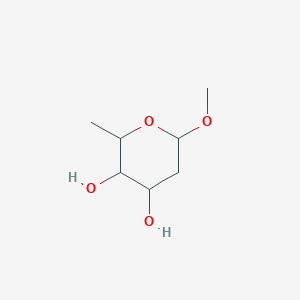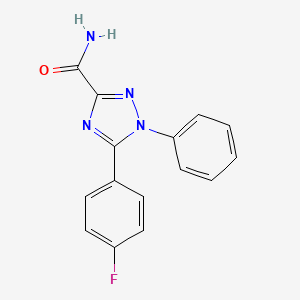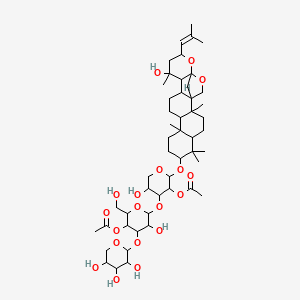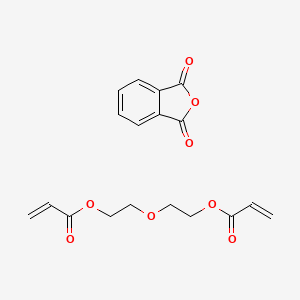
Methyl 2,6-dideoxyhexopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-dideoxyhexopyranoside is a carbohydrate derivative characterized by the absence of hydroxyl groups at the 2 and 6 positions of the hexopyranose ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dideoxyhexopyranoside typically involves the selective removal of hydroxyl groups from a hexopyranose precursor. One common method is the use of protective groups followed by selective deoxygenation. For instance, methyl α-D-galactopyranoside can be converted to this compound through a series of steps involving protection, deoxygenation, and deprotection .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar protective group strategies. The process is optimized for yield and purity, often employing automated synthesis equipment and rigorous quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions: Methyl 2,6-dideoxyhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the structure, potentially leading to the formation of alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups at specific positions on the pyranose ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
Methyl 2,6-dideoxyhexopyranoside has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex carbohydrate derivatives and glycosides.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a model compound in enzymatic studies.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds
作用机制
The mechanism of action of methyl 2,6-dideoxyhexopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The absence of hydroxyl groups at the 2 and 6 positions can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
相似化合物的比较
- Methyl 3,6-dideoxyhexopyranoside
- Methyl 4,6-dideoxyhexopyranoside
- Methyl 2,3-dideoxyhexopyranoside
Comparison: Methyl 2,6-dideoxyhexopyranoside is unique due to the specific absence of hydroxyl groups at the 2 and 6 positions, which can significantly alter its chemical reactivity and biological interactions compared to other dideoxyhexopyranosides. This uniqueness makes it a valuable compound for targeted applications in research and industry .
属性
CAS 编号 |
19131-10-3 |
|---|---|
分子式 |
C7H14O4 |
分子量 |
162.18 g/mol |
IUPAC 名称 |
6-methoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3 |
InChI 键 |
QNKOVWCOVLYPKR-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(CC(O1)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)



![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)
![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)

![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)

![Butyl 4-{[{[2-(diethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14146960.png)
![6-Ethyl-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14146961.png)
